

Enzymatic Formation of Colneleic Acid from Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Colneleic acid					
Cat. No.:	B1238126	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin produced in plants, particularly in response to pathogen attack. Its biosynthesis from the essential fatty acid, linoleic acid, is a key component of the plant's defense mechanism. This technical guide provides an in-depth overview of the enzymatic formation of **colneleic acid**, detailing the core biochemical pathway, kinetic parameters of the key enzyme, comprehensive experimental protocols, and the signaling context of this important molecule.

The Core Pathway: From Linoleic Acid to a Defense Compound

The formation of **colneleic acid** is a two-step enzymatic cascade initiated from linoleic acid, an 18-carbon polyunsaturated fatty acid. This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is central to the production of a variety of signaling and defense molecules in plants.

 Oxygenation by 9-Lipoxygenase (9-LOX): The first step involves the stereospecific incorporation of molecular oxygen into linoleic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase (9-LOX), yielding (9S)-hydroperoxy-(10E,12Z)-octadecadienoic

acid (9-HPOD). This hydroperoxide intermediate is a crucial branching point in the oxylipin pathway.

 Conversion by Divinyl Ether Synthase (DES): The second and final step is the conversion of 9-HPOD to colneleic acid. This reaction is catalyzed by a specific cytochrome P450 enzyme, 9-divinyl ether synthase (9-DES), which belongs to the CYP74D subfamily. The enzyme facilitates an intramolecular rearrangement of the hydroperoxide, leading to the formation of the characteristic divinyl ether structure of colneleic acid.[1][2]

Quantitative Data on Divinyl Ether Synthase

The efficiency and substrate specificity of divinyl ether synthase are critical for understanding the production of **colneleic acid**. The following tables summarize the available quantitative data for DES enzymes from various plant sources.

Enzyme Source	Substrate	K_m_ (μM)	V_max_ (µmol/min /mg)	k_cat_ (s ⁻¹)	Optimal pH	Referenc e(s)
Solanum lycopersicu m (Tomato) - CYP74D1	9-HPOD	67	-	890	-	[3]
Solanum tuberosum (Potato) - CYP74D2	9-HPOD	17.4	5.3	-	5.5 - 7.5	[4]
Solanum tuberosum (Potato) - crude extract	9-HPOD	-	-	-	~9.0	[1]
Nicotiana tabacum (Tobacco) - NtDES1	9-HPOD	-	-	-	-	[5]

Note: '-' indicates data not available in the cited sources.

Enzyme Source	Specific Activity	Substrate(s)	Conditions	Reference(s)
Nicotiana tabacum (Tobacco) - NtDES1	~180 nmol s $^{-1}$ mg $^{-1}$	9-hydroperoxides	рН 7.0	[5]
Solanum tuberosum (Potato) - recombinant	Metabolizes 9- HPOD	9-hydroperoxy linoleic acid	рН 6.5	[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic formation of **colneleic acid**.

Recombinant Expression and Purification of 9-Divinyl Ether Synthase (DES)

Objective: To produce and purify active recombinant 9-DES for in vitro assays. This protocol is based on methods described for tobacco (NtDES1) and potato (StDES) DES expressed in E. coli.[2][5]

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector with a purification tag (e.g., pGEX with GST-tag) containing the DES cDNA
- Luria-Bertani (LB) medium with appropriate antibiotic
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, protease inhibitors)
- Affinity chromatography resin (e.g., Glutathione Sepharose for GST-tagged proteins)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)
- Size-Exclusion Chromatography (SEC) column and buffer (e.g., 50 mM sodium phosphate pH 7.0, 150 mM NaCl)

Protocol:

- Transformation and Expression: Transform the expression vector into competent E. coli cells. Grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow the culture at 37°C to an OD_600_ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
- Purification:
 - Clarification: Centrifuge the lysate at high speed to pellet cell debris.
 - Affinity Chromatography: Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer. Elute the tagged protein with Elution Buffer.
 - Size-Exclusion Chromatography (Optional): For higher purity, concentrate the eluted protein and apply it to an SEC column to separate the protein from aggregates and other contaminants.
- Protein Quantification and Storage: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the purified enzyme and store it at -80°C.

Divinyl Ether Synthase Activity Assay

Objective: To measure the enzymatic activity of purified DES by monitoring the consumption of the substrate, 9-HPOD.[5]

Materials:

- Purified 9-DES enzyme
- (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) substrate
- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- UV-Vis spectrophotometer

Protocol:

- Prepare a reaction mixture in a quartz cuvette containing Assay Buffer.
- Add a known concentration of 9-HPOD to the cuvette.
- Initiate the reaction by adding a small amount of the purified DES enzyme.
- Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of 9-HPOD.
- Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
- Enzyme activity can be expressed in units such as nkatal/mg of protein.

In Vitro Synthesis and Extraction of Colneleic Acid

Objective: To produce **colneleic acid** in vitro and extract it for analysis.[5]

Materials:

- Purified 9-DES enzyme or crude bacterial extract containing the enzyme
- 9-HPOD substrate

- Reaction Buffer (e.g., 100 mM borate buffer, pH 9.0)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Acidifying agent (e.g., 1 M citric acid)
- Diazomethane or trimethylsilyldiazomethane for esterification (handle with extreme caution in a fume hood)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

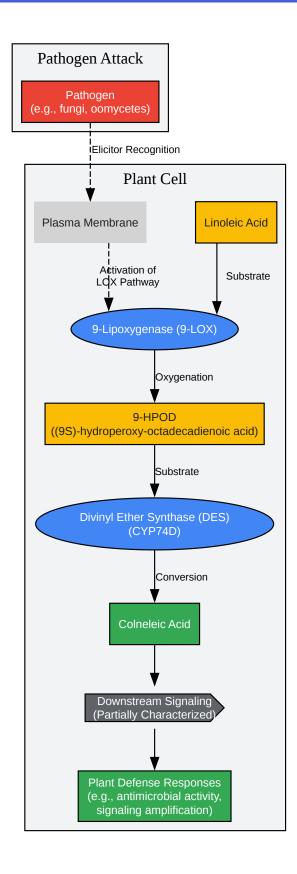
Protocol:

- Enzymatic Reaction: In a suitable reaction vessel, combine the DES enzyme preparation with 9-HPOD in the Reaction Buffer. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[5]
- Reaction Termination and Acidification: Stop the reaction by acidifying the mixture to a pH of around 3-4 with an acid like citric acid.
- Liquid-Liquid Extraction: Extract the reaction products with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
- Solid-Phase Extraction (SPE) for Purification:
 - Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
 - Loading: Load the acidified aqueous phase from the extraction onto the cartridge.
 - Washing: Wash the cartridge with water to remove polar impurities, followed by a nonpolar solvent like hexane to remove non-polar lipids.
 - Elution: Elute the colneleic acid with a solvent of intermediate polarity, such as ethyl acetate.
- Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of **colneleic acid** needs to be derivatized, typically to a

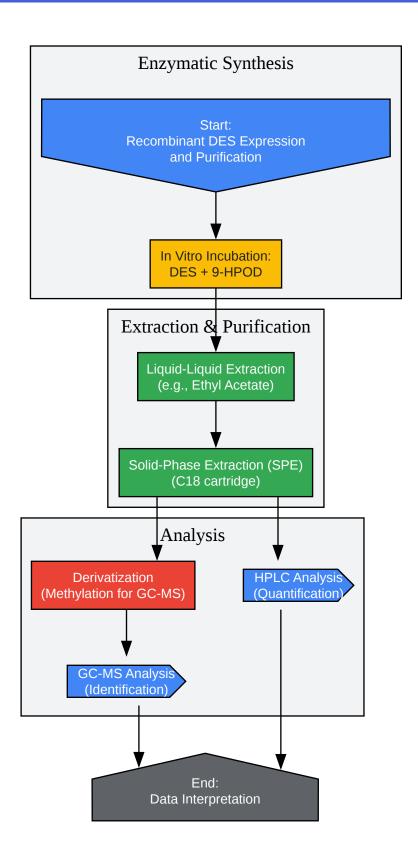
methyl ester. This can be achieved by reacting the dried extract with diazomethane or trimethylsilyldiazomethane.

Analysis of Colneleic Acid by HPLC and GC-MS

Objective: To identify and quantify the produced **colneleic acid**.


- A. High-Performance Liquid Chromatography (HPLC)
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often
 with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the analyte is in
 its protonated form.
- Detection: UV detection at a wavelength where the conjugated diene system of colneleic acid absorbs (around 234 nm) or by mass spectrometry (LC-MS) for higher specificity and sensitivity.[6]
- B. Gas Chromatography-Mass Spectrometry (GC-MS)
- Derivatization: As mentioned, derivatization to the methyl ester is necessary.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
- Injection: Splitless injection is often used for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.[7]
- Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrum of methyl colneleate will show a characteristic fragmentation pattern that can be used for identification.[5]

Visualizations: Pathways and Workflows



Signaling Pathway of Colneleic Acid Formation in Plant Defense

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Molecular cloning of a divinyl ether synthase. Identification as a CYP74 cytochrome P-450
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pathogen-inducible divinyl ether synthase (CYP74D) from elicitor-treated potato suspension cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability [frontiersin.org]
- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- To cite this document: BenchChem. [Enzymatic Formation of Colneleic Acid from Linoleic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238126#enzymatic-formation-of-colneleic-acid-from-linoleic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com